5-fluoro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-tetrazol-1-yl)benzamide

tetrazole regioisomerism benzamide scaffold SAR hydrogen-bond acceptor geometry

5-fluoro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule belonging to the tetrazole-substituted benzamide class, a scaffold extensively explored in patent literature for therapeutic modulation of P2X3/P2X2/3 receptors , nicotinic acetylcholine receptors (α7 nAChR) , and estrogen-related receptor α (ERR-α). The compound incorporates a 5-fluoro substituent on the benzamide ring, an N-(4-methoxyphenacyl) side chain, and a 1H-tetrazol-1-yl moiety at the 2-position—a substitution pattern that is distinct from the more commonly encountered 3- or 4-tetrazolyl regioisomers in the prior art.

Molecular Formula C17H14FN5O3
Molecular Weight 355.32 g/mol
Cat. No. B12183701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC17H14FN5O3
Molecular Weight355.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CNC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3
InChIInChI=1S/C17H14FN5O3/c1-26-13-5-2-11(3-6-13)16(24)9-19-17(25)14-8-12(18)4-7-15(14)23-10-20-21-22-23/h2-8,10H,9H2,1H3,(H,19,25)
InChIKeyLOFPLKWGFOYDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-tetrazol-1-yl)benzamide: Compound Class & Baseline Characteristics for Research Procurement


5-fluoro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule belonging to the tetrazole-substituted benzamide class, a scaffold extensively explored in patent literature for therapeutic modulation of P2X3/P2X2/3 receptors [1], nicotinic acetylcholine receptors (α7 nAChR) [2], and estrogen-related receptor α (ERR-α) [3]. The compound incorporates a 5-fluoro substituent on the benzamide ring, an N-(4-methoxyphenacyl) side chain, and a 1H-tetrazol-1-yl moiety at the 2-position—a substitution pattern that is distinct from the more commonly encountered 3- or 4-tetrazolyl regioisomers in the prior art [1][2]. The tetrazole heterocycle serves both as a metabolically stable carboxylic acid bioisostere and as a hydrogen-bond acceptor, contributing to target engagement and physicochemical modulation within this chemotype [4].

Why 5-Fluoro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-tetrazol-1-yl)benzamide Cannot Be Generically Substituted by In-Class Analogs


Within the tetrazole-substituted benzamide family, substitutional variations at three critical positions—the tetrazole regioisomer location (1-substituted vs. 2-substituted vs. 5-substituted), the benzamide ring fluorination pattern, and the N-acyl side chain composition—produce divergent target selectivity profiles, rendering simple analog interchange unreliable. The 1H-tetrazol-1-yl substitution at the 2-position of the benzamide ring, as found in this compound, contrasts with the 3′-(1H-tetrazol-1-yl) moiety used in phenylisonicotinamide XO inhibitors [1] and the 4-(1H-tetrazol-1-yl)benzamide scaffold in anti-leukemic agents [2]; these regioisomeric differences alter the spatial orientation of the tetrazole H-bond acceptor and consequently modify binding pocket complementarity. Furthermore, the 4-methoxyphenacyl side chain introduces a ketone-bearing flexible linker that is structurally distinct from the substituted benzyl, phenethyl, or cyclopropylmethyl amide moieties predominant in P2X3 antagonist patents [3], potentially affecting both pharmacokinetic properties and target residence time. The 5-fluoro substituent, positioned ortho to the tetrazole on the benzamide core, may further influence rotational barrier energetics of the biaryl-like system, differentiating it from des-fluoro or alternative halogen congeners [3].

5-Fluoro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-tetrazol-1-yl)benzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Structural Differentiation: 2-(1H-Tetrazol-1-yl) Regioisomer vs. 3-(1H-Tetrazol-1-yl) and 4-(1H-Tetrazol-1-yl) Analogs in Benzamide Scaffolds

The target compound features a 1H-tetrazol-1-yl substituent at the 2-position (ortho) of the benzamide ring, a regioisomeric configuration that is structurally distinct from the 3′-(1H-tetrazol-1-yl) scaffold used in phenylisonicotinamide XO inhibitors and the 4-(1H-tetrazol-1-yl)benzamide scaffold in anti-leukemic agents. In the phenylisonicotinamide XO inhibitor series, the 3′-(1H-tetrazol-1-yl) moiety enables a specific H-bond interaction between the tetrazole N-4 atom and the Asn768 residue of xanthine oxidase, as confirmed by molecular dynamics simulations, contributing to a 10-fold potency improvement from IC50 = 0.312 μM (lead compound 1) to IC50 = 0.031 μM (compound 2s bearing the 3′-(1H-tetrazol-1-yl) group) [1]. The 4-(1H-tetrazol-1-yl)benzamide anti-leukemic compound 3d achieved IC50 values of 56.4 nM (K-562) and 56.9 nM (UACC-62) in SRB assays [2]. The 2-position regioisomer in the target compound positions the tetrazole ortho to the carboxamide, creating a different spatial vector for H-bond acceptance and altering the conformational landscape of the benzamide relative to these literature comparators.

tetrazole regioisomerism benzamide scaffold SAR hydrogen-bond acceptor geometry

5-Fluoro Substituent Impact: Comparison with Des-Fluoro and Alternative Halogen Benzamide Analogs

The 5-fluoro substitution on the benzamide ring differentiates the target compound from the non-fluorinated analog N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-tetrazol-1-yl)benzamide, which is commercially available (ChemDiv compound ID IB08-6459) . In the structurally related subclass of 5-fluoro-2-(1H-tetrazol-1-yl)benzamides, the fluorine atom is consistently maintained across multiple proprietary compound series including N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide and 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1010910-38-9) , suggesting that the 5-fluoro motif is a conserved pharmacophoric element rather than an interchangeable substituent. Fluorine at the 5-position exerts an electron-withdrawing effect on the benzamide ring, which can modulate the acidity of the amide NH, influence the rotational barrier between the aryl ring and the tetrazole, and enhance metabolic stability by blocking potential CYP-mediated para-hydroxylation sites [1].

fluorine substitution benzamide SAR metabolic stability electron-withdrawing effects

N-(4-Methoxyphenacyl) Side Chain Differentiation vs. Standard Benzyl and Phenethyl Amide Side Chains in P2X3/Tetrazole-Benzamide Patents

The N-[2-(4-methoxyphenyl)-2-oxoethyl] side chain of the target compound incorporates a ketone (2-oxo) functionality between the amide nitrogen and the 4-methoxyphenyl ring, creating a phenacyl-type linker. This stands in contrast to the saturated alkyl, benzyl, or cyclopropylmethyl amide side chains that dominate the P2X3/P2X2/3 antagonist patent landscape [1]. The phenacyl ketone introduces a polar carbonyl group capable of participating in additional H-bond interactions, increases the side chain length by approximately one C–C bond relative to a standard benzyl amide, and alters the conformational flexibility profile. In the P2X3 antagonist patent US7595405B2, exemplified side chains include cyclopropyl (e.g., CRAJUCLAXUMTTQ), substituted benzyl, and hydroxyalkyl variants—none of which contain the 2-oxoethyl ketone linker [1]. The tetrazole-substituted aryl amide patent US20090093523A1 further exemplifies phenethyl and substituted benzyl side chains with methoxy decoration, but again lacks the ketone-bearing phenacyl motif [2].

phenacyl linker P2X3 antagonist SAR amide side chain ketone functionality

ERR-α Modulator Patent Context and Potential Differentiation for Cancer-Related Applications

A patent titled 'Prophylactic or Therapeutic Agent for Cancer' discloses novel benzamide derivatives with superior activity as estrogen-related receptor-α (ERR-α) modulators, specifically identified as useful for the prophylaxis or treatment of ERR-α-associated diseases including breast cancer [1]. The N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-tetrazol-1-yl)benzamide scaffold, with its methoxyphenyl and tetrazole substituents, shares structural features with the generic Markush formulas claiming ERR-α modulatory benzamide derivatives. The combination of tetrazole (serving as a carboxylic acid bioisostere) with a 4-methoxyphenacyl side chain may confer distinct ERR-α binding characteristics relative to the tamoxifen and raloxifene chemotypes that dominate SERM-based approaches, as well as to alternative ERR-α inverse agonists such as XCT790 (a thiadiazolopyrimidinone scaffold) [2].

ERR-α modulator breast cancer benzamide derivatives nuclear receptor

Recommended Research Application Scenarios for 5-Fluoro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-tetrazol-1-yl)benzamide Based on Structural Differentiation Evidence


P2X3/P2X2/3 Antagonist Lead Optimization: Side Chain SAR Expansion with Phenacyl Linker

As established in the side chain differentiation evidence, the N-(4-methoxyphenacyl) motif is absent from all exemplified compounds in the major P2X3/P2X2/3 antagonist patent families US7595405B2 and US20090093523A1 [1][2]. Research groups engaged in P2X3 antagonist programs (targeting chronic pain, overactive bladder, or chronic cough) can procure this compound as a structurally novel side chain comparator to explore whether the ketone-bearing phenacyl linker alters P2X3 subtype selectivity, binding kinetics, or functional antagonism relative to the saturated alkyl and benzyl amides that dominate the patent landscape.

ERR-α Modulator Screening for Breast Cancer Drug Discovery

The compound's structural features are consistent with the ERR-α modulator benzamide series disclosed in the cancer therapeutic patent [1]. Drug discovery teams focused on nuclear receptor targets can utilize this compound in ERR-α coactivator recruitment assays (e.g., TR-FRET or AlphaScreen formats) to evaluate whether the 5-fluoro-2-(1H-tetrazol-1-yl)benzamide scaffold with the 4-methoxyphenacyl side chain exhibits inverse agonist or antagonist activity at ERR-α, potentially serving as a starting point for a chemotype distinct from the thiadiazolopyrimidinone class represented by XCT790 [2].

Tetrazole Regioisomer Selectivity Profiling Across Biological Targets

The 2-(1H-tetrazol-1-yl) substitution pattern is underrepresented in published SAR relative to the extensively characterized 3′-(1H-tetrazol-1-yl) series (XO inhibitors, IC50 as low as 0.031 μM) [1] and 4-(1H-tetrazol-1-yl) series (anti-leukemic, IC50 as low as 56.4 nM) [2]. This compound can serve as a key regioisomeric probe in parallel screening panels to map how tetrazole N-substitution position (ortho vs. meta vs. para relative to the carboxamide) affects selectivity across a panel of targets including P2X3, P2X2/3, α7 nAChR, ERR-α, and xanthine oxidase, enabling rational selection of the optimal regioisomer for a given target of interest.

Fluorine-Walk SAR Studies on 2-(1H-Tetrazol-1-yl)benzamide Scaffolds

The conserved presence of the 5-fluoro substituent across multiple active 2-(1H-tetrazol-1-yl)benzamide analogs—including N-(2,4-dimethoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide and 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1010910-38-9)—suggests this position is a pharmacophoric hotspot rather than a passive substituent [1][2]. Medicinal chemistry teams can procure the 5-fluoro compound alongside its des-fluoro analog N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-tetrazol-1-yl)benzamide (ChemDiv IB08-6459) to conduct head-to-head comparisons of metabolic stability in liver microsome assays, CYP inhibition profiles, and target binding affinity, quantitatively defining the contribution of the 5-fluoro group to the overall profile.

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